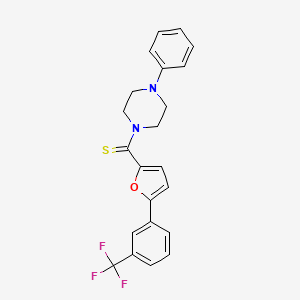
(4-Phenylpiperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenylpiperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione is a complex organic compound that features a piperazine ring, a furan ring, and a trifluoromethyl group. These structural elements suggest that the compound may have interesting pharmacological or chemical properties, potentially useful in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione likely involves multiple steps, including:
Formation of the furan ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the piperazine ring: This could be done through nucleophilic substitution reactions.
Formation of the methanethione group: This might involve the use of thiocarbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production would likely scale up the laboratory synthesis methods, optimizing reaction conditions for yield and purity. This could involve continuous flow reactors, high-pressure conditions, and the use of catalysts to improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methanethione group.
Reduction: Reduction reactions could target the methanethione group, converting it to a methylene group.
Substitution: The piperazine ring and the furan ring may undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
If the compound exhibits pharmacological activity, it could be investigated as a potential drug candidate for various diseases.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity or metabolic stability, while the piperazine ring might interact with specific protein sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Phenylpiperazin-1-yl)(5-phenylfuran-2-yl)methanethione: Similar structure but lacks the trifluoromethyl group.
(4-Phenylpiperazin-1-yl)(5-(3-chlorophenyl)furan-2-yl)methanethione: Similar structure with a chlorophenyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in (4-Phenylpiperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione may confer unique properties, such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets.
Eigenschaften
IUPAC Name |
(4-phenylpiperazin-1-yl)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2OS/c23-22(24,25)17-6-4-5-16(15-17)19-9-10-20(28-19)21(29)27-13-11-26(12-14-27)18-7-2-1-3-8-18/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOFVXTULPAHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














